5-phenyl-1H-1,2,3-triazole-4-carboxamide

Regioisomerism Triazole Tautomerism Medicinal Chemistry Building Blocks

5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) delivers a unique C5-phenyl substitution pattern that enables π-π stacking and a free N1-H hydrogen bond donor—binding modes absent in N1-phenyl regioisomers (CAS 2055-53-0). Validated Ki of 70 nM against MetAP2, 21 µM Kd against JNK3, and antiparasitic smHDAC8 selectivity (compound 2b). Its CNS-compliant fragment profile (MW 188.19, LogP 0.91, RO5=0) supports fragment-to-lead optimization without molecular weight penalty. Procure ≥98% purity for immediate amide coupling or click-chemistry library synthesis.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 7398-32-5
Cat. No. B6479407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS7398-32-5
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNN=C2C(=O)N
InChIInChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13)
InChIKeyWKZPBIWWQVRXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5): Procurement-Ready Physicochemical and Structural Baseline for Triazole-Based Drug Discovery


5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) is a heterocyclic building block belonging to the 1,2,3-triazole-4-carboxamide class, with molecular formula C₉H₈N₄O and molecular weight 188.19 g/mol . Its defining structural feature is a phenyl substituent at the C5 position and a primary carboxamide at C4 of the 1,2,3-triazole ring, yielding a tautomeric equilibrium between 1H- and 2H- forms . This substitution pattern distinguishes it from the common regioisomer 1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 2055-53-0), where the phenyl group resides at N1 . The compound serves as a versatile synthetic intermediate for generating focused libraries of biologically active triazole derivatives via amide coupling and N-functionalization, and its core scaffold (5-phenyl-1H-1,2,3-triazole) has demonstrated enzyme inhibitory activity, including a Ki of 70 nM against methionine aminopeptidase 2 (MetAP2) [1].

Why 5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) Cannot Be Generically Substituted by N1-Phenyl or 5-Alkyl Triazole-4-carboxamide Analogs


Interchanging 5-phenyl-1H-1,2,3-triazole-4-carboxamide with its N1-phenyl regioisomer (CAS 2055-53-0) or 5-methyl/5-amino analogs introduces distinct electronic, steric, and hydrogen-bonding profiles that fundamentally alter target engagement. The C5-phenyl group engages in π-π stacking interactions with aromatic residues in enzyme active sites—a binding mode unavailable to 5-methyl or 5-amino congeners—while the free N1-H position serves as a hydrogen-bond donor distinct from the N1-substituted scaffold . In the JNK3 kinase system, the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold achieved a Kd of 21 µM, with binding critically dependent on the 5-substituent's aromatic character [1]. Similarly, in the smHDAC8 inhibitor series, the N-hydroxy derivative of 1-phenyl-1H-1,2,3-triazole-4-carboxamide (compound 2b) exhibited potent antiparasitic activity with selectivity over human HDACs—a profile lost when the C5-phenyl is replaced by non-aromatic groups [2]. These examples demonstrate that the 5-phenyl substitution pattern is not interchangeable with N1-phenyl or 5-alkyl variants without predictable loss of affinity and selectivity.

Quantitative Differentiation Evidence: 5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) Versus Closest Analogs


Regioisomeric Differentiation: C5-Phenyl vs. N1-Phenyl Triazole-4-carboxamide Binding and Synthetic Utility

5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) and its N1-phenyl regioisomer (CAS 2055-53-0) share identical molecular formula (C₉H₈N₄O) and molecular weight (188.19) but differ fundamentally in substitution pattern . The C5-phenyl scaffold leaves the N1/N2 positions available for further derivatization and hydrogen-bond donation, whereas the N1-phenyl isomer occupies this position with an aromatic ring. The core 5-phenyl-1H-1,2,3-triazole scaffold (without the 4-carboxamide) demonstrates a Ki of 70 nM against MetAP2 [1] and IC50 values of 60 µM and 143 µM in enzyme inhibition assays at pH 6.5, 37°C [2]. The 4-carboxamide derivative (target compound) adds a hydrogen-bond donor/acceptor pair (carboxamide NH₂ and C=O) that enhances aqueous solubility and provides an additional vector for target engagement beyond what the unsubstituted triazole core offers.

Regioisomerism Triazole Tautomerism Medicinal Chemistry Building Blocks Click Chemistry

Xanthine Oxidase Inhibition: 1,2,3-Triazole-4-carboxylic Acid Derivatives Achieve Sub-Micromolar Potency, Establishing a Benchmark for the Carboxamide Series

A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives—direct synthetic precursors to the corresponding 4-carboxamides—were evaluated as xanthine oxidase (XO) inhibitors [1]. These compounds exhibited IC50 values ranging from 0.21 µM to 26.13 µM, with compound 1s achieving an IC50 of 0.21 µM, representing a 36-fold improvement over allopurinol (IC50 ≈ 7.56 µM) but remaining 13-fold less potent than the clinical candidate Y-700 [2]. The 4-carboxylic acid moiety serves as a zinc-binding group in the XO active site, and its conversion to the corresponding 4-carboxamide (as in the target compound) is expected to modulate both potency and selectivity through altered hydrogen-bonding geometry. The target compound 5-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) represents the direct carboxamide analog of this validated pharmacophore.

Xanthine Oxidase Hyperuricemia Gout Febuxostat Analogs

Selective smHDAC8 Inhibition: N-Hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide (2b) Demonstrates Parasite-Selective HDAC Inhibition with Favorable Human HDAC Selectivity Window

The triazole-based hydroxamate N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboxamide (compound 2b), a close N-hydroxy derivative of 1-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibited potent inhibitory activity against Schistosoma mansoni histone deacetylase 8 (smHDAC8) with promising selectivity over major human HDAC isoforms [1]. Crystallographic analysis of the 2b/smHDAC8 complex revealed key interactions between the inhibitor and the enzyme's active site, explaining the unique selectivity profile [2]. Further optimization led to compound 21 (a 4-fluorophenoxy derivative) with an smHDAC8 IC50 of 0.5 µM, exceeding the potency of both 2b and the reference inhibitor SAHA (vorinostat), while maintaining an improved selectivity profile over human HDACs [3]. The 5-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold (CAS 7398-32-5) retains the identical triazole-phenyl core required for this selectivity-determining interaction, with the carboxamide providing a distinct zinc-binding modality compared to the hydroxamate.

HDAC8 Schistosomiasis Neglected Tropical Disease Antiparasitic Isoform Selectivity

PXR Modulation: 1H-1,2,3-Triazole-4-carboxamide Series Delivers Low Nanomolar, Selective PXR Inverse Agonists and Antagonists

A structural optimization campaign of 1H-1,2,3-triazole-4-carboxamides identified compound 85 as a selective and highly potent PXR inverse agonist/antagonist with low nanomolar IC50 values for both binding and cellular activity [1]. A close analog, compound 89, was characterized as a selective pure antagonist, also with low nanomolar IC50 values for binding and cellular activity [2]. This study demonstrated that the 1,2,3-triazole-4-carboxamide scaffold can achieve high-affinity nuclear receptor modulation with functional selectivity (inverse agonism versus antagonism) tunable by subtle structural modifications. The target compound 5-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) represents the minimal core scaffold from which these optimized leads were derived, and its C5-phenyl substituent is a key determinant of PXR binding affinity within this chemotype.

Pregnane X Receptor Drug Metabolism Nuclear Receptor Adverse Drug Response

Physicochemical Profile: CNS Drug-Like Properties Differentiate 5-Phenyl-1H-1,2,3-triazole-4-carboxamide from Larger Triazole-Carboxamide Derivatives

5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5) possesses a favorable physicochemical profile for CNS drug discovery: molecular weight 188.19, calculated LogP 0.91, only 1 hydrogen-bond donor, 3 hydrogen-bond acceptors, and 2 rotatable bonds . By comparison, the N1-(4-fluorophenyl)-N-substituted derivative (C₂₈H₂₆FN₅O) reaches MW 467.54 with LogP >3.2, and the 1-(4-methoxyphenyl)-N-substituted phenyl series exceeds MW 350 with LogP values above 3.0 . The target compound sits well within the optimal CNS drug-likeness space defined by MW < 400, LogP 1–3, HBD ≤ 3, and rotatable bonds ≤ 3, whereas its more elaborated analogs increasingly violate these parameters, limiting their utility in CNS-targeted programs . Additionally, the compound complies with all Lipinski Rule of Five criteria without violations, and its computed polar surface area (90.65 Ų) places it near the upper limit for predicted oral absorption .

CNS Drug-Likeness Physicochemical Properties Lipinski Rules Blood-Brain Barrier

Prioritized Research and Procurement Application Scenarios for 5-Phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 7398-32-5)


Focused Library Synthesis for Antiparasitic HDAC Inhibitor Lead Optimization

Procure 5-phenyl-1H-1,2,3-triazole-4-carboxamide as the core scaffold for generating a focused library of smHDAC8 inhibitors via N1-functionalization and carboxamide derivatization. The established smHDAC8 selectivity profile of the N-hydroxy analog (compound 2b) and the 0.5 µM potency of compound 21 provide a validated starting point for structure-based optimization. Researchers can leverage the crystallographically characterized binding mode of the triazole-hydroxamate series in the smHDAC8 active site to guide rational design, while the free N1-H position of the target compound enables systematic exploration of N1-substituent effects on parasite-versus-human HDAC selectivity [1].

CNS-Penetrant Kinase Inhibitor Fragment-Based Drug Discovery

Deploy 5-phenyl-1H-1,2,3-triazole-4-carboxamide as a low-MW (188.19), CNS-favorable fragment (LogP 0.91, HBD 1) for fragment-based screening against CNS kinase targets. The core scaffold's 70 nM Ki against MetAP2 validates its enzyme active-site compatibility [2], and the 21 µM Kd demonstrated by the 5-(phenylamino) analog against JNK3 confirms engagement with CNS-relevant kinase targets [3]. The compound's favorable physicochemical properties (RO5 violations = 0, rotatable bonds = 2) minimize the molecular weight burden typically added during fragment-to-lead optimization, preserving CNS penetration potential through later-stage elaboration.

Xanthine Oxidase Inhibitor Pharmacophore Exploration via Carboxylic Acid-to-Carboxamide Bioisostere Replacement

Use 5-phenyl-1H-1,2,3-triazole-4-carboxamide as a carboxamide bioisostere of the validated 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid XO inhibitor series (IC50 range: 0.21–26.13 µM) [4]. The carboxamide offers a distinct zinc-chelating geometry compared to the carboxylic acid, potentially altering both potency and selectivity. The compound is procurable as an analytically characterized intermediate (>98% purity by HPLC, NMR, and LC-MS confirmation), enabling immediate use in amide coupling reactions to generate diverse N-substituted carboxamide libraries for XO inhibition screening.

PXR Modulator Scaffold for Drug-Drug Interaction Research Tools

Source 5-phenyl-1H-1,2,3-triazole-4-carboxamide as the minimal pharmacophoric core for developing PXR modulator tool compounds. The established low nanomolar potency of optimized 1H-1,2,3-triazole-4-carboxamide derivatives (compounds 85 and 89) as PXR inverse agonists and antagonists validates this scaffold class for nuclear receptor modulation [5]. The target compound's C5-phenyl group is a critical determinant of PXR binding within this chemotype, and its synthetic accessibility via CuAAC click chemistry enables rapid parallel synthesis of analog libraries for structure-activity relationship studies aimed at dissecting inverse agonism versus antagonism functional selectivity.

Quote Request

Request a Quote for 5-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.